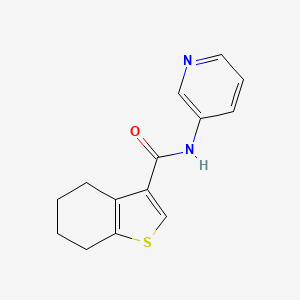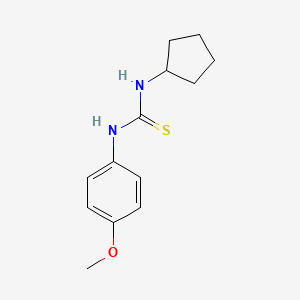![molecular formula C14H18N2O B5887603 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5887603.png)
1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, commonly known as DMCM, is a chemical compound that belongs to the class of diazabicyclooctanes. It is a potent positive allosteric modulator of the GABAA receptor and has been extensively studied for its potential applications in the field of neuroscience.
Wirkmechanismus
DMCM acts as a positive allosteric modulator of the GABAA receptor. It binds to a specific site on the receptor, which enhances the activity of the receptor. This leads to increased inhibition of neuronal activity, which can result in anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
DMCM has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to increase the duration of the effects of other GABAA receptor agonists, such as benzodiazepines. DMCM has been shown to have a higher affinity for the GABAA receptor than benzodiazepines, which may make it a more potent therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
DMCM has several advantages for lab experiments. It is a potent positive allosteric modulator of the GABAA receptor and has been extensively studied for its potential applications in the field of neuroscience. However, there are also some limitations to using DMCM in lab experiments. It is a highly potent compound and must be handled with care. It also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of DMCM. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders, such as anxiety, epilepsy, and insomnia. Another potential direction is to investigate its potential as a research tool for the study of the GABAA receptor and its role in neuronal activity. Additionally, further studies are needed to determine the long-term effects of DMCM and its potential for abuse and addiction.
Synthesemethoden
DMCM can be synthesized by the reaction of 1-methyl-5-phenylpyrrolidin-2-one with ethyl chloroformate followed by the addition of ammonia. The resulting product is then treated with hydrochloric acid to yield DMCM.
Wissenschaftliche Forschungsanwendungen
DMCM has been extensively studied for its potential applications in the field of neuroscience. It is a potent positive allosteric modulator of the GABAA receptor, which is the most abundant inhibitory neurotransmitter receptor in the brain. DMCM has been shown to enhance the activity of the GABAA receptor, leading to increased inhibition of neuronal activity. This makes it a potential candidate for the treatment of various neurological disorders, including anxiety, epilepsy, and insomnia.
Eigenschaften
IUPAC Name |
1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-13-7-15-9-14(12(13)17,10-16-8-13)11-5-3-2-4-6-11/h2-6,15-16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTILELYMZMSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1=O)(CNC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)
![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)

![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
![ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5887576.png)


![3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5887593.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5887595.png)
![N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5887597.png)
![3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5887599.png)